molecular formula C17H31N3OS B2786484 N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2034293-19-9

N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide

Katalognummer B2786484
CAS-Nummer: 2034293-19-9
Molekulargewicht: 325.52
InChI-Schlüssel: XJFIUNXJNRLDSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide, also known as CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is involved in the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal activity and behavior.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide involves inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system and is involved in regulating neuronal activity and behavior. Increased levels of GABA can lead to increased inhibition of neuronal activity and may have a variety of effects on behavior, including reducing seizure activity and anxiety.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to increase levels of the neuropeptide galanin, which is involved in regulating stress and anxiety. Additionally, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to increase levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in regulating mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide in lab experiments is its specificity for GABA-AT inhibition. This allows researchers to selectively manipulate GABA levels in the brain without affecting other neurotransmitter systems. Additionally, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
One limitation of using N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over extended periods of time. Additionally, the effects of N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide on behavior may vary depending on the specific experimental paradigm used, and more research is needed to fully understand its effects on different behavioral domains.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly epilepsy and addiction. Additional preclinical studies are needed to better understand the mechanisms underlying its effects on behavior and to optimize dosing and administration protocols.
Another area of interest is the development of novel GABA-AT inhibitors with improved pharmacokinetic properties and selectivity. These compounds may have improved therapeutic potential and could be used to target specific subtypes of GABA-AT or different regions of the brain.
Overall, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide is a compound with significant potential for therapeutic applications in a variety of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to optimize its use in clinical settings.

Synthesemethoden

The synthesis of N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide involves several steps, including the reaction of cyclohexylamine with 4-methyl-2-pentanone to form N-cyclohexyl-4-methyl-2-pentanone. This intermediate is then reacted with thiourea to form N-cyclohexylthiourea, which is subsequently reacted with sodium hydride and 1,4-dibromobutane to form N-cyclohexyl-4-bromobutylthiourea. The final step involves the reaction of N-cyclohexyl-4-bromobutylthiourea with 1,4-diazepane-1-carboxylic acid to form N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide can reduce seizure activity in animal models of epilepsy and enhance the effects of benzodiazepines, which are commonly used to treat anxiety and insomnia. Additionally, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and improve depressive-like behaviors in animal models of depression.

Eigenschaften

IUPAC Name

N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3OS/c21-17(18-15-5-2-1-3-6-15)20-10-4-9-19(11-12-20)16-7-13-22-14-8-16/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIUNXJNRLDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.